molecular formula C15H17N3OS B2609970 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 1788534-03-1

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2609970
CAS No.: 1788534-03-1
M. Wt: 287.38
InChI Key: MWPGQCKOKBWGBI-UHFFFAOYSA-N
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Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a compound that features a thiazole ring, a pyrrolidine ring, and a benzamide group. Thiazole and pyrrolidine rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide, also known as N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}benzamide, is a compound that has been synthesized and evaluated for anticonvulsant activity

Mode of Action

It is known that the compound has been evaluated for anticonvulsant activity , suggesting that it may interact with targets involved in seizure activity.

Biochemical Pathways

Given its evaluation for anticonvulsant activity , it is likely that it affects pathways involved in neuronal excitability and seizure activity.

Pharmacokinetics

A computational study was carried out, including prediction of pharmacokinetic properties

Result of Action

Given its evaluation for anticonvulsant activity , it is likely that it has effects on neuronal excitability and seizure activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling with a benzamide group. One common method involves the reaction of 2-aminothiazole with a pyrrolidine derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is unique due to the combination of the thiazole, pyrrolidine, and benzamide moieties within a single molecule. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities .

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-3,5-6,8,10,13H,4,7,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPGQCKOKBWGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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